Designated Nucleoside Medicine Intermediate
The methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold is cited in patent literature as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, differentiating it from general pyrimidine esters that lack this reported utility [1]. The synthesis route involving this specific ester is described as having a simple, safe operational process with mild reaction conditions, enabling convenient industrial production [1]. This is a distinct advantage over alternative intermediates requiring harsher, less scalable conditions.
Directly claimed as important intermediate for 5-substituted carbocyclic nucleosides
Supports nucleoside analog research workflows with a reported patent-backed synthetic pathway
Process described as simple, safe, and suitable for industrial production; data to verify
| Evidence Dimension | Designated synthetic utility in patent literature for nucleoside drugs |
|---|---|
| Target Compound Data | Directly claimed as an important intermediate for 5-substituted pyrimidine carbocyclic nucleosides [1]. |
| Comparator Or Baseline | General pyrimidine-5-carboxylate esters (e.g., ethyl, isopropyl) for which no such specific, advantageous synthetic utility is reported. |
| Quantified Difference | No quantitative difference available; differentiation is based on a qualitative property. |
| Conditions | Patent literature and synthetic process context. |
Why This Matters
For R&D teams developing antiviral nucleoside analogs, selecting an intermediate with a proven, patent-backed synthetic pathway can significantly reduce process development time and risk.
- [1] He, Y. (Inventor). A compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Semantic Scholar Author Profile 2074745382. View Source
